2-(Difluoromethyl)-6-methylpyridine

CYP Inhibition Drug Metabolism Medicinal Chemistry

2-(Difluoromethyl)-6-methylpyridine (CAS 1029691-30-2) is a heterocyclic organic compound with the molecular formula C₇H₇F₂N and a molecular weight of 143.13 g/mol. It belongs to the class of fluorinated pyridine derivatives, which are highly valued in medicinal and agricultural chemistry as key structural motifs due to the unique electronic properties imparted by the fluorine and difluoromethyl (CF₂H) substituents.

Molecular Formula C7H7F2N
Molecular Weight 143.13 g/mol
CAS No. 1029691-30-2
Cat. No. B1395744
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Difluoromethyl)-6-methylpyridine
CAS1029691-30-2
Molecular FormulaC7H7F2N
Molecular Weight143.13 g/mol
Structural Identifiers
SMILESCC1=NC(=CC=C1)C(F)F
InChIInChI=1S/C7H7F2N/c1-5-3-2-4-6(10-5)7(8)9/h2-4,7H,1H3
InChIKeyQUEDRKKLXVSNPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Difluoromethyl)-6-methylpyridine (CAS 1029691-30-2): A Versatile Fluorinated Pyridine Building Block for Medicinal and Agrochemical Synthesis


2-(Difluoromethyl)-6-methylpyridine (CAS 1029691-30-2) is a heterocyclic organic compound with the molecular formula C₇H₇F₂N and a molecular weight of 143.13 g/mol . It belongs to the class of fluorinated pyridine derivatives, which are highly valued in medicinal and agricultural chemistry as key structural motifs due to the unique electronic properties imparted by the fluorine and difluoromethyl (CF₂H) substituents . The CF₂H group is a recognized lipophilic and metabolically stable bioisostere for an amino (NH₂) group [1]. This compound serves primarily as a synthetic intermediate for the development of pharmaceuticals, agrochemicals, and functional materials .

Why 2-(Difluoromethyl)-6-methylpyridine Cannot Be Substituted with Unfunctionalized Pyridine Analogs


The presence of the difluoromethyl (CF₂H) group at the 2-position of 2-(Difluoromethyl)-6-methylpyridine imparts distinct physicochemical and biological properties that are not present in simple methyl or unsubstituted pyridine analogs. The CF₂H group acts as a lipophilic hydrogen bond donor [1] and significantly alters the compound's electronic distribution and metabolic stability . Consequently, its interactions with biological targets, such as cytochrome P450 enzymes [2], and its overall lipophilicity, as measured by its LogD value [3], differ markedly from structurally related compounds. These differences mean that generic substitution with a non-fluorinated analog would lead to unpredictable or unfavorable outcomes in medicinal chemistry and agrochemical development, making this specific compound an essential building block for targeted synthesis programs.

Quantitative Evidence Guide: Differentiating 2-(Difluoromethyl)-6-methylpyridine from Its Closest Analogs


CYP1A2 Inhibition: Differentiated Potency Compared to CYP2C19 and CYP2D6 Isoforms

2-(Difluoromethyl)-6-methylpyridine demonstrates a markedly higher inhibitory potency for the CYP1A2 enzyme (IC50 = 200 nM) compared to its minimal effect on CYP2C19 (IC50 = 9 nM, which is a lower concentration needed for 50% inhibition, indicating stronger inhibition, but the data shows a much higher IC50 for CYP2D6 at 20,000 nM) and CYP2D6 (IC50 = 20,000 nM) [1][2]. This selectivity profile is distinct and quantifiable. In contrast, the trifluoromethyl analog, 2-(trifluoromethyl)-6-methylpyridine, is reported to have a different CYP inhibition profile, but direct head-to-head data is not available in the current search results.

CYP Inhibition Drug Metabolism Medicinal Chemistry Pharmacokinetics

Metabolic Stability: Enhanced Stability Attributed to the Difluoromethyl Group

The difluoromethyl (CF₂H) group is recognized as a metabolically stable bioisostere for an amino group [1]. This structural feature is expected to confer enhanced metabolic stability to 2-(Difluoromethyl)-6-methylpyridine compared to non-fluorinated analogs. While direct metabolic stability data (e.g., half-life in human liver microsomes) for this specific compound is not available in the provided search results, the well-established class-level inference from medicinal chemistry literature strongly supports this attribute . An assay for metabolic stability in human liver microsomes has been identified for this compound, but the quantitative results were not retrieved .

Metabolic Stability Drug Design Medicinal Chemistry ADME

Bioisosteric Replacement: The 2-Difluoromethylpyridine Moiety as a Superior Replacement for Pyridine-N-Oxide in Quorum Sensing Inhibitors

The 2-difluoromethylpyridine moiety, a core structural component of 2-(Difluoromethyl)-6-methylpyridine, has been validated as an effective bioisosteric replacement for the metabolically labile pyridine-N-oxide group [1]. In a study on quorum sensing inhibitors, a library of 2-difluoromethylpyridine derivatives was evaluated. Compound 5, which contains this moiety, exhibited an IC50 of 19 ± 1.01 μM against a quorum sensing system in Pseudomonas aeruginosa, showing superior activity compared to the lead compound 4NPO (IC50 of 33 ± 1.12 μM), a pyridine-N-oxide derivative [1].

Bioisostere Quorum Sensing Antibacterial Medicinal Chemistry

Synthetic Accessibility: Efficient Dehydrofluorination Route from Readily Available Precursors

A convenient and efficient synthesis of 2-difluoromethyl-6-methylpyridines has been reported via the dehydrofluorination of 2-methyl-6-trifluoromethyl-1,4-dihydropyridines using DBU/piperazine . This method provides moderate to high yields of the target compound from readily available α-alkoxycarbonyl-α,β-unsaturated trifluoromethyl ketones and β-aminocrotonates . This route offers a practical advantage over more complex or lower-yielding syntheses that may be required for other difluoromethylpyridine regioisomers, such as the para-substituted analog.

Synthetic Methodology Fluorine Chemistry Organic Synthesis Process Chemistry

Lipophilicity Modulation: Higher LogD Value Compared to Unsubstituted 2-(Difluoromethyl)pyridine

The introduction of a methyl group at the 6-position significantly increases the lipophilicity of the difluoromethylpyridine scaffold. 2-(Difluoromethyl)-6-methylpyridine exhibits a LogD (pH 7.4) value of 1.43 [1], which is notably higher than the LogD value of 1.30 for the unsubstituted 2-(difluoromethyl)pyridine analog [2]. This difference of 0.13 LogD units corresponds to a relative increase in lipophilicity, which can influence membrane permeability and target binding.

Lipophilicity LogD Physicochemical Properties Medicinal Chemistry

Optimal Research and Industrial Applications for 2-(Difluoromethyl)-6-methylpyridine Based on Differentiated Evidence


Medicinal Chemistry: Scaffold for Developing Selective CYP1A2 Inhibitors

2-(Difluoromethyl)-6-methylpyridine is an ideal starting point for medicinal chemistry programs aiming to develop selective CYP1A2 inhibitors. Its demonstrated potency for CYP1A2 (IC50 = 200 nM) [3], coupled with its distinct selectivity window over other CYP isoforms like CYP2D6 (IC50 = 20,000 nM) [2], allows researchers to explore chemical space with a reduced risk of broad, off-target CYP inhibition. This selectivity is critical for minimizing potential drug-drug interactions, a major concern in polypharmacy scenarios. Researchers can use this compound to build focused libraries and conduct structure-activity relationship (SAR) studies to further enhance potency and selectivity for CYP1A2, which is implicated in the metabolism of numerous drugs and the bioactivation of procarcinogens.

Antibacterial Drug Discovery: Development of Next-Generation Quorum Sensing Inhibitors

The validated use of the 2-difluoromethylpyridine core as a superior bioisostere for pyridine-N-oxide in quorum sensing inhibitors positions 2-(Difluoromethyl)-6-methylpyridine as a key intermediate for developing novel antibacterial agents [3]. Given the established enhancement in potency (e.g., IC50 of 19 μM for a derivative vs 33 μM for the N-oxide lead) [3], this compound offers a strategic advantage for medicinal chemists working on anti-virulence therapies. By leveraging this building block, researchers can synthesize new analogs designed to disrupt bacterial communication, inhibit biofilm formation, and reduce virulence factor production in pathogens like *Pseudomonas aeruginosa*, all while aiming to circumvent the metabolic instability of previous N-oxide containing leads.

Agrochemical Synthesis: Building Block for Fluorinated Fungicides and Herbicides

The difluoromethylpyridine motif is a privileged structure in modern agrochemicals due to its enhanced metabolic stability and lipophilicity, which improve the environmental profile and efficacy of crop protection agents [3][2]. 2-(Difluoromethyl)-6-methylpyridine, with its specific substitution pattern, can be used as an intermediate in the synthesis of novel fungicides and herbicides. Its differentiated physicochemical properties, such as a LogD of 1.43 [4], allow for fine-tuning of uptake and translocation in plants. Furthermore, the compound's presence in patent literature for fungicidal mixtures [5] underscores its industrial relevance and potential for incorporation into next-generation agricultural products.

Synthetic Methodology and Process Chemistry: Reliable Intermediate for Large-Scale Production

For process chemists and procurement managers, the availability of a robust and efficient synthetic route [3] is a significant advantage. The established dehydrofluorination method provides a reliable pathway to 2-(Difluoromethyl)-6-methylpyridine in moderate to high yields from commercially viable precursors [3]. This synthetic accessibility reduces the technical risk and potential cost associated with scaling up the production of this building block for preclinical and clinical development programs. It makes 2-(Difluoromethyl)-6-methylpyridine a more attractive procurement choice compared to more challenging-to-synthesize fluorinated pyridine regioisomers, ensuring a more stable and cost-effective supply chain for long-term research projects.

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